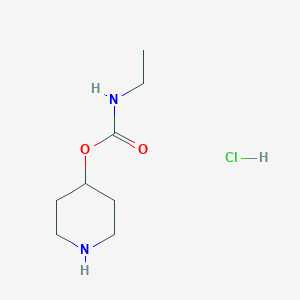

Ethylcarbamic acid piperidin-4-yl ester hydrochloride

Descripción

Systematic Nomenclature and IUPAC Conventions

Ethylcarbamic acid piperidin-4-yl ester hydrochloride is systematically named according to IUPAC guidelines as ethyl piperidin-4-ylcarbamate hydrochloride . This nomenclature reflects its core structure:

- Ethyl carbamate backbone : Derived from carbamic acid (NH₂COOH), where the hydroxyl group is replaced by an ethoxy group (OCH₂CH₃).

- Piperidin-4-yl substituent : A six-membered saturated ring (piperidine) with the carbamate group attached to the fourth carbon.

- Hydrochloride salt : The piperidine nitrogen is protonated and associated with a chloride counterion.

Alternative names include piperidin-4-yl N-ethylcarbamate hydrochloride and 4-piperidyl ethylcarbamate hydrochloride, both consistent with substitutive naming conventions.

Molecular Formula and Stereochemical Configuration

The compound has the molecular formula C₈H₁₇ClN₂O₂ and a molecular weight of 208.68 g/mol . Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₇ClN₂O₂ |

| Molecular weight | 208.68 g/mol |

| Piperidine ring | Chair conformation (predicted) |

| Stereochemistry | Racemic mixture (no chiral centers in base structure) |

The piperidine ring adopts a chair conformation , with the carbamate group (-OCONH-) at the equatorial position to minimize steric strain. The hydrochloride salt forms via protonation of the piperidine nitrogen, creating a positively charged ammonium center balanced by a chloride ion.

Crystallographic Analysis and Solid-State Packing Behavior

While crystallographic data for ethylcarbamic acid piperidin-4-yl ester hydrochloride is limited, related piperidinyl carbamates exhibit predictable solid-state behaviors:

- Ionic interactions : The protonated piperidinium ion forms strong electrostatic bonds with chloride, creating a tight lattice.

- Hydrogen bonding : The carbamate N-H group participates in hydrogen bonding with adjacent chloride ions or water molecules in hydrated forms.

- Packing motifs : Piperidine rings typically stack in alternating layers, with ethyl groups oriented to avoid steric clashes.

Comparative data from tert-butyl piperidinyl carbamates suggests that bulkier substituents (e.g., tert-butyl) reduce packing efficiency compared to the smaller ethyl group in this compound.

Comparative Structural Analysis with Related Piperidinyl Carbamates

The structural and physicochemical properties of ethylcarbamic acid piperidin-4-yl ester hydrochloride differ significantly from related derivatives:

Key observations:

- Electronic effects : The ethyl carbamate group is electron-withdrawing, polarizing the piperidine ring and enhancing salt formation.

- Steric effects : Smaller substituents (e.g., ethyl vs. tert-butyl) improve molecular flexibility and crystal packing efficiency.

- Salt forms : Hydrochloride salts generally exhibit higher melting points and hygroscopicity compared to free bases.

Propiedades

IUPAC Name |

piperidin-4-yl N-ethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-10-8(11)12-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTYDZJMLPYJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Route

The predominant method for preparing ethylcarbamic acid piperidin-4-yl ester hydrochloride involves the reaction of piperidin-4-ylamine with ethyl chloroformate, followed by acidification to obtain the hydrochloride salt. The process can be summarized as follows:

Step 1: Carbamate Formation

- React piperidin-4-ylamine (a primary amine) with ethyl chloroformate.

- This reaction is generally carried out in the presence of a base (such as triethylamine or sodium carbonate) to neutralize the hydrochloric acid generated and drive the reaction forward.

- The nucleophilic amine attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming the ethylcarbamic acid piperidin-4-yl ester intermediate.

Step 2: Formation of Hydrochloride Salt

- The intermediate carbamate is then treated with hydrochloric acid (HCl), often in an organic solvent or aqueous medium.

- Acidification converts the free base form of the carbamate to its hydrochloride salt, enhancing its stability and solubility properties.

This synthetic approach is typical for carbamate esters and is supported by general carbamate chemistry principles.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | Piperidin-4-ylamine, Ethyl chloroformate | High purity reagents recommended |

| Solvent | Dichloromethane, tetrahydrofuran, or similar aprotic solvents | Solvent choice affects reaction rate |

| Base | Triethylamine, sodium carbonate | Neutralizes HCl formed, improves yield |

| Temperature | 0 to 25 °C | Controlled to avoid side reactions |

| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |

| Acidification Agent | Hydrochloric acid (HCl) | Usually aqueous or in ethanol |

| Isolation | Filtration or crystallization | Yields hydrochloride salt as solid |

Research Findings and Optimization

- Yield and Purity: The reaction typically affords high yields (>80%) of ethylcarbamic acid piperidin-4-yl ester hydrochloride with high purity when performed under controlled temperature and stoichiometric conditions.

- Base Selection: Triethylamine is preferred for ease of handling and effective neutralization; however, inorganic bases like sodium carbonate also work but may require longer reaction times.

- Solvent Effects: Aprotic solvents such as dichloromethane provide better solubility for reactants and intermediates, facilitating cleaner reactions.

- Acidification: Use of HCl ensures conversion to the hydrochloride salt, which is more stable and easier to handle for further pharmaceutical applications.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Carbamate formation | Piperidin-4-ylamine + Ethyl chloroformate + Base in aprotic solvent, 0–25 °C, 1–4 h | Formation of ethylcarbamic acid piperidin-4-yl ester intermediate |

| Acidification | Addition of HCl | Conversion to hydrochloride salt |

| Isolation and Purification | Filtration/crystallization | Pure ethylcarbamic acid piperidin-4-yl ester hydrochloride solid |

Additional Notes

- The reaction mechanism is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of ethyl chloroformate.

- Careful control of reaction temperature and stoichiometry minimizes side reactions such as over-alkylation or hydrolysis.

- The hydrochloride salt form improves the compound’s handling, storage stability, and potential bioavailability for pharmaceutical use.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine:

-

Acidic hydrolysis : Treatment with HCl in methanol cleaves the carbamate, yielding piperidin-4-amine hydrochloride and releasing CO₂ and ethanol .

-

Basic hydrolysis : NaOH or K₂CO₃ promotes saponification, forming piperidin-4-ol and ethyl carbonate derivatives .

Key Observations

-

Hydrolysis rates depend on solvent polarity and temperature.

-

The hydrochloride salt enhances aqueous solubility, facilitating protonation of the piperidine nitrogen during acidic hydrolysis .

Acylation and Alkylation

The tertiary amine on the piperidine ring participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., methanesulfonyl chloride) in pyridine or DCM to form sulfonamide derivatives .

-

Alkylation : Benzylation or methylation via nucleophilic substitution with alkyl halides in polar aprotic solvents .

Example: Methanesulfonylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanesulfonyl chloride, pyridine, 20°C | 16 h, ice bath | 1-Methanesulfonyl-piperidin-4-yl-carbamate | 91% |

Ring-Opening and Functionalization

The piperidine ring can be functionalized via:

-

Strecker reaction : Condensation with aldehydes and cyanide sources to form α-aminonitrile derivatives .

-

Reductive amination : Reaction with ketones or aldehydes in the presence of NaBH₃CN to generate substituted piperidines .

Notable Application

-

Intermediate in synthesizing RhoA inhibitors and antimicrobial agents via stepwise alkylation and coupling .

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethylcarbamic acid piperidin-4-yl ester hydrochloride has the molecular formula and is characterized by its piperidine ring structure. The compound is soluble in water and exhibits properties that make it suitable for various biological applications.

Biological Activities

Ethylcarbamic acid piperidin-4-yl ester hydrochloride exhibits several biological activities that are of significant interest in medicinal chemistry:

- Antimicrobial Activity : Research indicates that compounds related to ethylcarbamic acid piperidin-4-yl ester hydrochloride demonstrate antibacterial properties against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

- Antiproliferative Effects : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .

- Neuroprotective Effects : Some research suggests that this compound may have neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .

Therapeutic Applications

The potential therapeutic applications of ethylcarbamic acid piperidin-4-yl ester hydrochloride include:

- Antibiotic Development : Given its efficacy against resistant bacterial strains, this compound could be further developed into a novel antibiotic.

- Cancer Treatment : The antiproliferative activity indicates that it may serve as a lead compound for developing new anticancer agents.

- Neurological Disorders : Its neuroprotective properties could be explored for treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of ethylcarbamic acid piperidin-4-yl ester hydrochloride:

Mecanismo De Acción

The mechanism of action of ethylcarbamic acid piperidin-4-yl ester hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

Carbamates vs. Esters

- Ethylcarbamic Acid Piperidin-4-yl Ester Hydrochloride : Contains a carbamate group (-NHCOOEt), which is hydrolytically more stable than esters under physiological conditions .

- Ethyl 2-(Piperidin-4-yl)Acetate Hydrochloride (CAS 169458-04-2): An ethyl ester derivative with a high structural similarity (0.97) but lower metabolic stability due to the ester group (-COOEt) .

- Methyl Piperidin-4-yl Acetate Hydrochloride (CAS 81270-37-3): A methyl ester analog; shorter alkyl chain reduces lipophilicity (logP) compared to ethyl derivatives .

Key Data Table: Functional Group Impact

| Compound Name | CAS Number | Functional Group | Hydrolysis Stability | logP (Predicted) |

|---|---|---|---|---|

| Ethylcarbamic acid piperidin-4-yl ester HCl | - | Carbamate | High | ~1.2 |

| Ethyl 2-(piperidin-4-yl)acetate HCl | 169458-04-2 | Ester | Moderate | ~0.8 |

| Methyl piperidin-4-yl acetate HCl | 81270-37-3 | Ester | Moderate | ~0.5 |

Substituent Variations on the Piperidine Ring

N-Substituted Derivatives

- Benzyl N-(Piperidin-4-yl)Carbamate Hydrochloride (): A benzyl carbamate analog. The bulky benzyl group may reduce blood-brain barrier penetration compared to the ethyl group .

- Ethyl 2-(3-Methylpiperidin-4-yl)Acetate Hydrochloride (CAS 473987-06-3): A 3-methyl-substituted piperidine derivative; steric hindrance could alter receptor binding .

Ring-Substituted Derivatives

Salt Forms and Physicochemical Properties

Most analogs, including the target compound, are hydrochloride salts, ensuring high water solubility and crystalline stability. For example:

Actividad Biológica

Ethylcarbamic acid piperidin-4-yl ester hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Ethylcarbamic acid piperidin-4-yl ester hydrochloride is a carbamate derivative characterized by its piperidine ring structure. Its chemical formula is , and it is known for its interactions with various biological targets, particularly enzymes involved in neurotransmission.

The primary mechanism of action for ethylcarbamic acid piperidin-4-yl ester hydrochloride involves the inhibition of cholinesterases, enzymes that hydrolyze the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. The compound has shown selective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying degrees of potency.

Inhibition Potency

Recent studies have reported IC50 values for AChE inhibition ranging from 1.60 µM to over 300 µM, indicating a variable but significant inhibitory effect depending on the structural modifications made to the carbamate moiety .

Antimicrobial Properties

Ethylcarbamic acid piperidin-4-yl ester hydrochloride exhibits notable antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrated effective bactericidal properties at low concentrations (0.78–3.125 μg/mL), comparable to last-resort antibiotics .

Neurotoxicity Studies

In neurotoxicity assessments, compounds similar to ethylcarbamic acid piperidin-4-yl ester hydrochloride have been shown to induce cytotoxic effects on neuronal cell lines at elevated concentrations. For instance, derivatives were tested for their ability to inhibit AChE and BChE, revealing that some exhibited stronger inhibition than established drugs like rivastigmine .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of ethylcarbamic acid piperidin-4-yl ester hydrochloride against various bacterial strains. Results indicated that it effectively inhibited biofilm formation in Staphylococcus species, which is crucial for treating persistent infections .

Case Study 2: Neurotoxic Effects

Another investigation focused on the neurotoxic effects of carbamate pesticides, including derivatives similar to ethylcarbamic acid piperidin-4-yl ester hydrochloride. The study highlighted significant cytotoxicity in HepG2 liver cells, suggesting potential risks associated with exposure .

Research Findings Summary Table

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | AChE | 1.60 | Strong inhibition |

| Study 2 | BChE | 38.98 | Moderate inhibition |

| Study 3 | MRSA | 0.78 | Antibacterial activity |

| Study 4 | VREfm | 3.125 | Antibacterial activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethylcarbamic acid piperidin-4-yl ester hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or multi-step coupling. For example, a high-yield (93.1%) method involves reacting piperidine-4-carboxylic acid ethyl ester hydrochloride with chloroacetic acid ethyl ester in acetonitrile using potassium carbonate as a base . Optimization includes controlling reaction time (5.5 hours) and temperature (20°C) to minimize side products.

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate formation. Purification via recrystallization or column chromatography is critical for removing unreacted reagents .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm the piperidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : Compare the molecular ion peak with the theoretical molecular weight (e.g., CHClNO, ~220.7 g/mol) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen bonding patterns .

Q. What analytical methods are recommended for assessing purity?

- Methodology :

- HPLC : Use reverse-phase columns (C18) with UV detection at 210–260 nm.

- Elemental Analysis : Verify %C, %H, and %N within ±0.4% of theoretical values.

- Karl Fischer Titration : Determine water content (<0.5% for hygroscopic hydrochloride salts) .

Advanced Research Questions

Q. How can enantioselective synthesis of piperidine derivatives be achieved?

- Methodology : Employ catalytic asymmetric synthesis. For example, a three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate using chiral catalysts (e.g., BINOL-derived phosphoric acids) achieves >90% enantiomeric excess .

- Data Analysis : Monitor enantiopurity via chiral HPLC or polarimetry. Compare retention times with racemic mixtures .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, --HMBC for nitrogen environments).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

- Isotopic Labeling : Introduce - or -labels to resolve ambiguous peaks .

Q. How can piperidine-based derivatives be designed for pharmacological screening?

- Methodology :

- Scaffold Modification : Introduce substituents (e.g., ethylcarbamate groups) to enhance bioavailability. For example, N-Boc-4-aminopiperidine-3-carboxylate derivatives (CAS 932035-01-3) are precursors for kinase inhibitors .

- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (SPR or radioligand assays) .

Q. What are the challenges in scaling up synthesis while maintaining yield?

- Methodology :

- Process Optimization : Use flow chemistry for exothermic reactions to improve heat dissipation.

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

- Solvent Selection : Replace acetonitrile with greener solvents (e.g., ethanol/water mixtures) without compromising yield .

Data Presentation and Analysis

Q. How should researchers present conflicting data in publications?

- Guidelines :

- Transparency : Disclose all raw data, including outliers, in supplementary materials.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance. For example, report p-values for yield variations across synthetic batches .

- Visualization : Use scatter plots or heatmaps to highlight trends in spectroscopic or biological data .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetics?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.